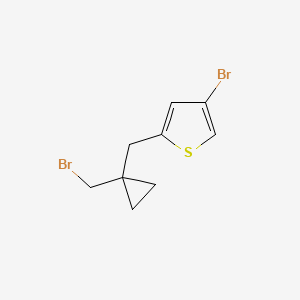![molecular formula C12H14N2O B13239333 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol](/img/structure/B13239333.png)
2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol is a chemical compound that features a phenol group attached to a pyrazole ring, which is further substituted with an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol typically involves the reaction of a phenol derivative with a pyrazole derivative under specific conditions. One common method involves the use of a base to deprotonate the phenol, followed by nucleophilic substitution with a halogenated pyrazole compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst such as iron(III) bromide.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenols.
Applications De Recherche Scientifique
2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the pyrazole ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[3-(methyl)-1H-pyrazol-1-yl]phenol
- 2-[3-(ethyl)-1H-pyrazol-1-yl]phenol
- 2-[3-(tert-butyl)-1H-pyrazol-1-yl]phenol
Uniqueness
2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can result in different reactivity and interaction profiles compared to its analogs .
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
2-(3-propan-2-ylpyrazol-1-yl)phenol |
InChI |
InChI=1S/C12H14N2O/c1-9(2)10-7-8-14(13-10)11-5-3-4-6-12(11)15/h3-9,15H,1-2H3 |
Clé InChI |
OPEZLWMYSCIILN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN(C=C1)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


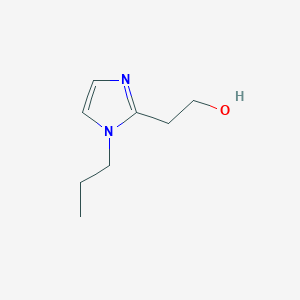
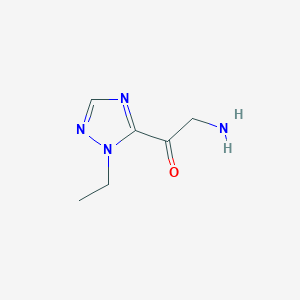
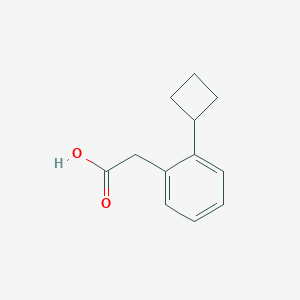
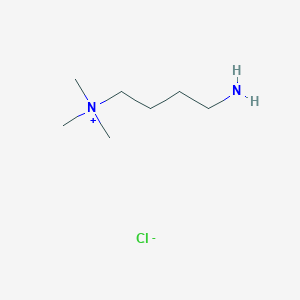
![2-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B13239280.png)
![1-[(tert-Butoxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid](/img/structure/B13239289.png)
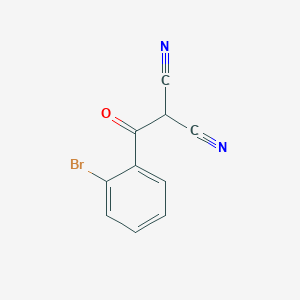
![4-(4-Methylphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13239300.png)
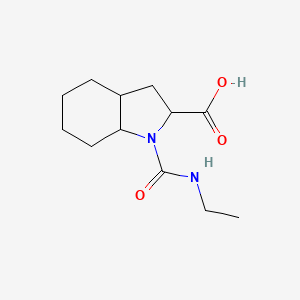
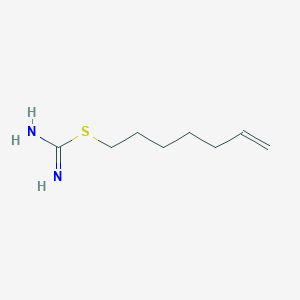
![1-(1-Ethyl-1H-pyrazol-4-yl)-2-azaspiro[3.4]octane](/img/structure/B13239324.png)
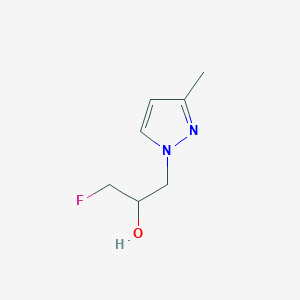
![[1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13239334.png)
